molecular formula C21H17BrN2O B11698248 N'-[(1E)-1-(4-bromophenyl)ethylidene]biphenyl-4-carbohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]biphenyl-4-carbohydrazide

Katalognummer: B11698248
Molekulargewicht: 393.3 g/mol
InChI-Schlüssel: LRKUSKSJSLUZHH-HZHRSRAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C21H17BrN2O. This compound is characterized by the presence of a bromophenyl group and a biphenyl structure, making it a significant molecule in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves the condensation reaction between 4-bromobenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the biphenyl structure provides stability and rigidity to the molecule. These interactions can modulate biological pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromobiphenyl: Shares the bromophenyl and biphenyl structures but lacks the carbohydrazide group.

    4-Bromodiphenyl: Similar to 4-bromobiphenyl but with different substitution patterns.

    N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-1H-BENZIMIDAZOLE-6-CARBOHYDRAZIDE: Contains a benzimidazole ring instead of a biphenyl structure.

Uniqueness

N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is unique due to its specific combination of bromophenyl and biphenyl structures with a carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Eigenschaften

Molekularformel

C21H17BrN2O

Molekulargewicht

393.3 g/mol

IUPAC-Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C21H17BrN2O/c1-15(16-11-13-20(22)14-12-16)23-24-21(25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25)/b23-15+

InChI-Schlüssel

LRKUSKSJSLUZHH-HZHRSRAPSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)Br

Kanonische SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.